

Application Notes and Protocols for Time-Resolved Photoelectron Spectroscopy of 2-Thiocyto sine

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Compound of Interest

Compound Name: 2-Thiocyto sine

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This document provides a detailed overview of the application of time-resolved photoelectron spectroscopy (TRPES) for studying the ultrafast excited-state dynamics of **2-thiocyto sine** (2TC). **2-Thiocyto sine**, a sulfur-substituted analog of cytosine, is of significant interest due to its distinct photophysical properties, which are relevant in various applications, including photodynamic therapy and as a building block in novel nucleic acid structures.

Introduction

2-Thiocyto sine exhibits complex photodynamics that are highly dependent on its tautomeric form. In solution, the thione form is predominant, while the thiol form is more abundant in the gas phase.[1][2] The substitution of an oxygen atom with a sulfur atom in the cytosine ring significantly alters the electronic structure, leading to efficient intersystem crossing to the triplet manifold in the thione tautomer.[1][2] In contrast, the thiol tautomer undergoes ultrafast internal conversion.[1][2] Time-resolved photoelectron spectroscopy is a powerful technique to unravel these distinct decay pathways by directly probing the electronic structure of the molecule as it evolves in its excited states.

Quantitative Data Summary

The photodynamics of the different tautomers of **2-thiocytosine**, as characterized by TRPES and theoretical calculations, are summarized below.

Tautomer	Excited State	Lifetime	Decay Channel	Reference
Thiol-2TC	S2 ($\pi\pi$)	< 50 fs	Internal Conversion to S1	[1][2]
Thiol-2TC	S1 ($n\pi$)	Ultrafast	Internal Conversion to S0	[1][2]
Thiol-2TC	Long-lived state	Nanosecond	-	[1][2]
Thione-2TC	S1 ($n\pi$)	-	Intersystem Crossing to T1	[1][2]
Thione-2TC	T1 ($\pi\pi$)	Long-lived	Phosphorescence/Non-radiative decay	[3]

Experimental Protocols

The following protocol outlines the key steps for performing a gas-phase TRPES experiment on **2-thiocytosine**, based on methodologies described in the literature.[1][2]

1. Sample Preparation and Introduction:

- Sample: Commercially available **2-thiocytosine** powder.
- Vaporization: The sample is heated in a reservoir to generate a sufficient vapor pressure. For **2-thiocytosine**, a temperature of approximately 180-200 °C is typically required.
- Molecular Beam: The vapor is co-expanded with a carrier gas (e.g., Argon) through a nozzle (typically a few tens of micrometers in diameter) into a vacuum chamber. This process cools the molecules and forms a skimmed supersonic molecular beam, which ensures a collision-free environment for the experiment.

2. Laser System for Pump-Probe Spectroscopy:

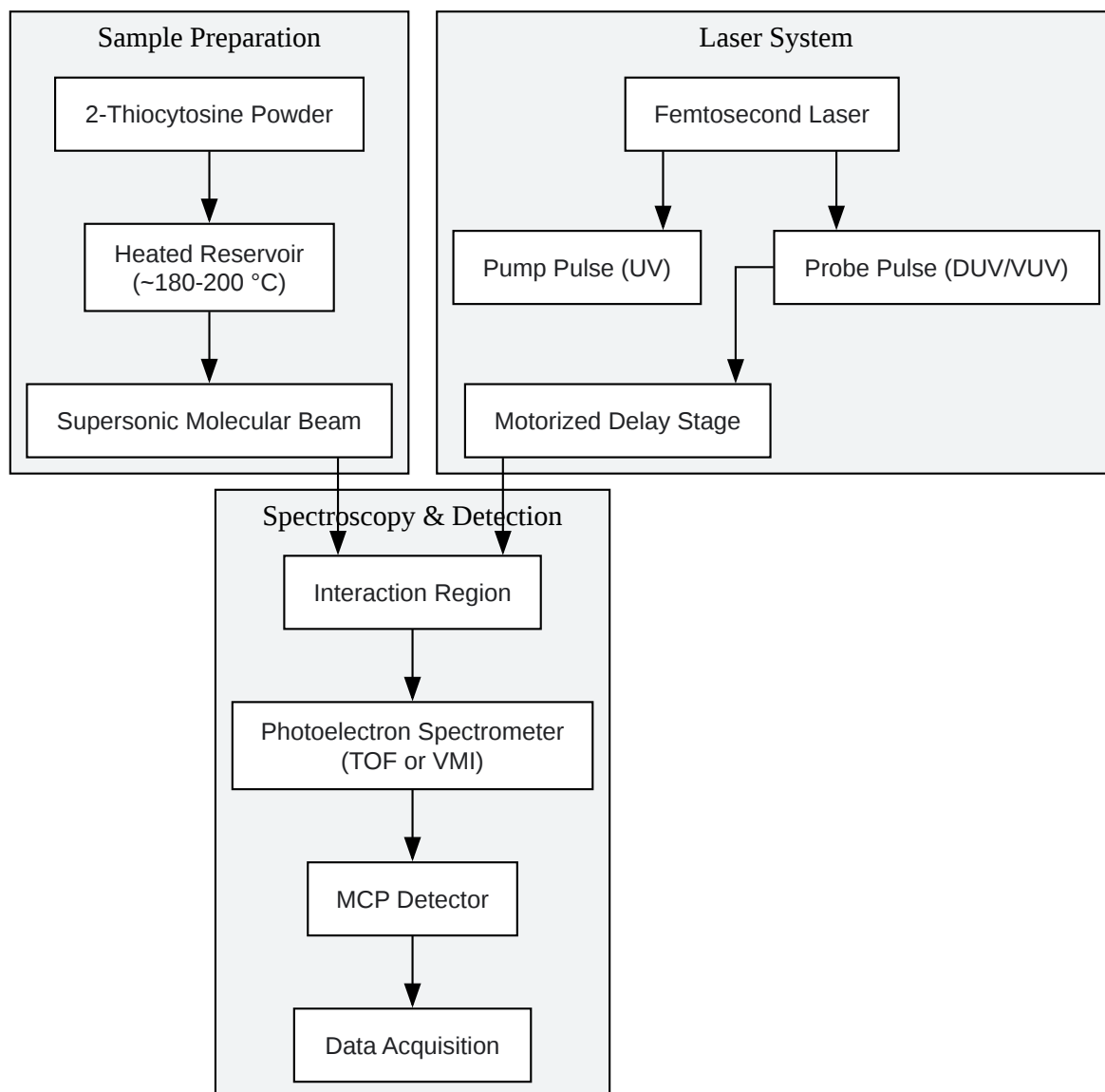
- **Pump Pulse:** A femtosecond laser system is used to generate the pump pulse, which excites the **2-thiocytosine** molecules to their electronic excited states. The pump wavelength is chosen to match the absorption band of the specific tautomer of interest. For the thiol form of 2TC, excitation wavelengths in the UV range (e.g., 266 nm) are used to populate the $S_2(\pi\pi^*)$ state.
- **Probe Pulse:** A time-delayed femtosecond probe pulse is used to ionize the excited molecules. The probe wavelength is typically in the deep UV or vacuum UV region to provide sufficient energy to overcome the ionization potential from the excited states. High-harmonic generation can be employed to produce the necessary probe photon energies.
- **Time Delay:** The time delay between the pump and probe pulses is precisely controlled using a motorized delay stage. By varying this delay, the evolution of the excited state population can be mapped out.

3. Photoelectron Spectroscopy and Data Acquisition:

- **Spectrometer:** The kinetic energy of the photoelectrons ejected by the probe pulse is analyzed using a time-of-flight (TOF) electron spectrometer or a velocity map imaging (VMI) spectrometer. These instruments allow for the determination of the electron binding energies.
- **Detection:** The photoelectrons are detected by a microchannel plate (MCP) detector.
- **Data Acquisition:** The signal from the detector is recorded as a function of the pump-probe time delay. The time-resolved photoelectron spectra are then constructed by plotting the photoelectron signal as a function of both electron kinetic energy and time delay.

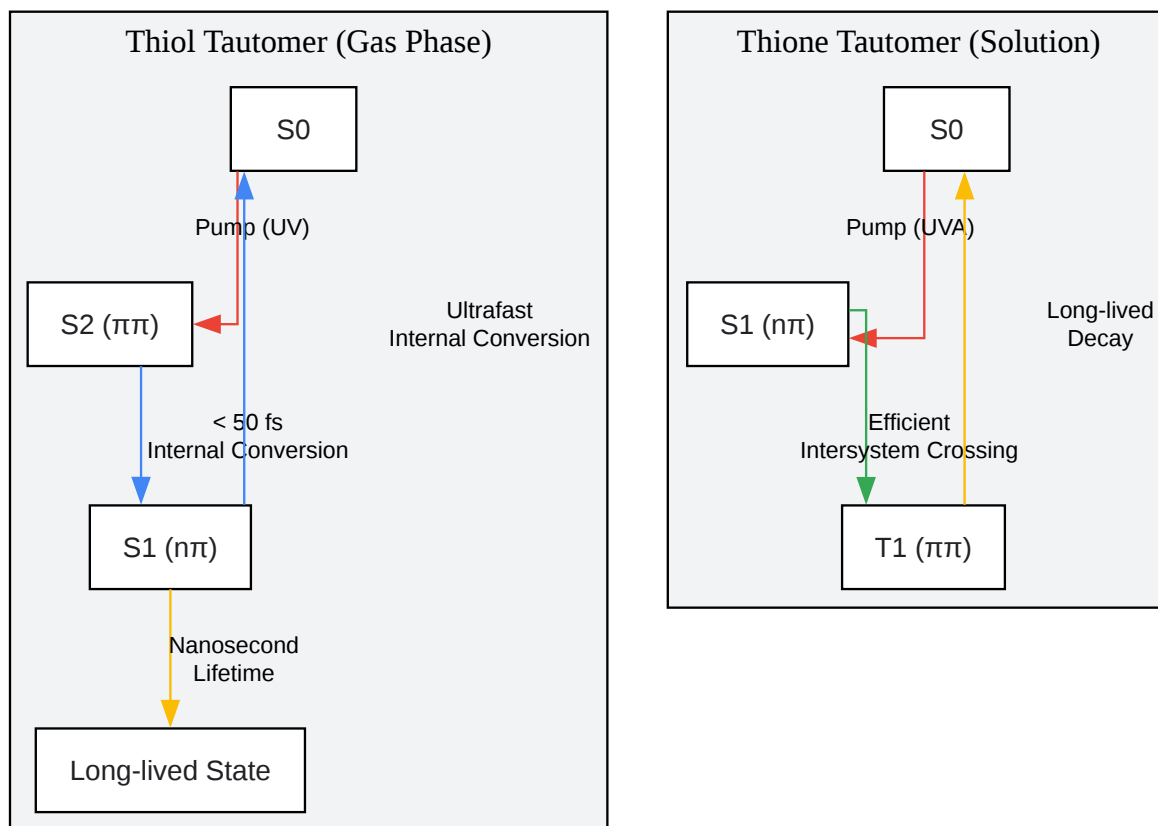
Visualizations

Experimental Workflow:



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Caption: Experimental workflow for time-resolved photoelectron spectroscopy of **2-thiocytochrome**.

Photodeactivation Pathways of **2-Thiocytosine**:

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Caption: Photodeactivation pathways of the thiol and thione tautomers of **2-thiocytosine**.

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